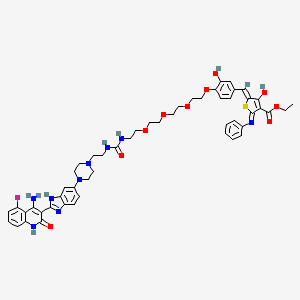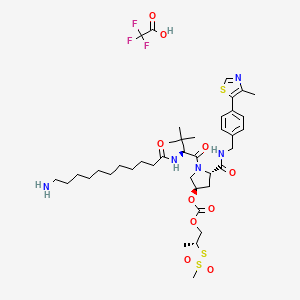
(S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC ligand. This compound is used in PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach in drug discovery and development. PROTACs are designed to target and degrade specific proteins within cells, offering a new strategy for therapeutic intervention .
Preparation Methods
The synthesis of (S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) involves multiple steps, including the incorporation of the (S,R,S)-AHPC ligand. The synthetic route typically includes the following steps:
Formation of the (S,R,S)-AHPC ligand: This involves the synthesis of the (S,R,S)-AHPC core structure.
Attachment of the isobutyl acetate group: This step involves esterification reactions to attach the isobutyl acetate group to the (S,R,S)-AHPC core.
Incorporation of the methanesulfonothioate group:
Attachment of the Me-C10-NH2 group: This step involves the attachment of the Me-C10-NH2 group through amide bond formation.
Final purification and conversion to TFA salt: The final compound is purified and converted to its trifluoroacetic acid (TFA) salt form for stability and solubility.
Chemical Reactions Analysis
(S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonothioate group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the methanesulfonothioate group, converting it to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetate and methanesulfonothioate groups.
Scientific Research Applications
(S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) has several scientific research applications, including:
Chemistry: It is used in the development of PROTACs for targeted protein degradation.
Biology: The compound is used to study protein-protein interactions and cellular pathways involving specific proteins.
Medicine: It is being investigated for its potential therapeutic applications in treating diseases caused by aberrant protein function, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the pharmaceutical industry for drug discovery and development.
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) involves the recruitment of E3 ligases to target proteins for ubiquitination and subsequent degradation by the proteasome. The (S,R,S)-AHPC ligand binds to the E3 ligase, while the other end of the molecule binds to the target protein. This brings the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin molecules to the target protein. The ubiquitinated protein is then recognized and degraded by the proteasome, leading to the reduction of the target protein levels within the cell .
Comparison with Similar Compounds
(S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) can be compared with other similar compounds used in PROTAC technology, such as:
(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA): This compound has a similar structure but with a different alkyl group attached to the acetate moiety.
(S,R,S)-AHPC-ethyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA): This compound has an ethyl group instead of an isobutyl group attached to the acetate moiety.
(S,R,S)-AHPC-propyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA): This compound has a propyl group instead of an isobutyl group attached to the acetate moiety.
The uniqueness of (S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) lies in its specific alkyl group, which can influence its binding affinity, solubility, and overall efficacy in PROTAC applications .
Properties
Molecular Formula |
C40H60F3N5O10S3 |
|---|---|
Molecular Weight |
924.1 g/mol |
IUPAC Name |
[(3R,5S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] [(2R)-2-methylsulfonylsulfanylpropyl] carbonate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H59N5O8S3.C2HF3O2/c1-26(53-54(6,48)49)24-50-37(47)51-30-21-31(35(45)40-22-28-16-18-29(19-17-28)33-27(2)41-25-52-33)43(23-30)36(46)34(38(3,4)5)42-32(44)15-13-11-9-7-8-10-12-14-20-39;3-2(4,5)1(6)7/h16-19,25-26,30-31,34H,7-15,20-24,39H2,1-6H3,(H,40,45)(H,42,44);(H,6,7)/t26-,30-,31+,34-;/m1./s1 |
InChI Key |
WHRWXZCILWJGRB-YBHWEHOVSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCN)OC(=O)OC[C@@H](C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)OC(=O)OCC(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


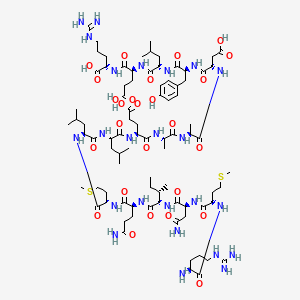
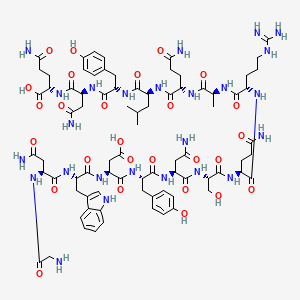
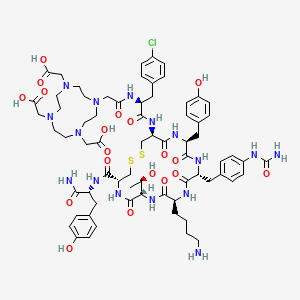

![1-[3-[[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B10857733.png)
![(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10857742.png)
![5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole](/img/structure/B10857743.png)
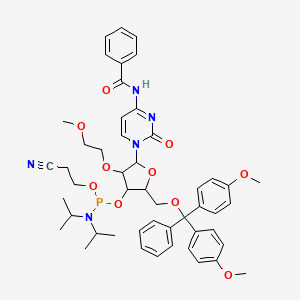
![(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(2-methylpyridin-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B10857753.png)
![(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid](/img/structure/B10857757.png)
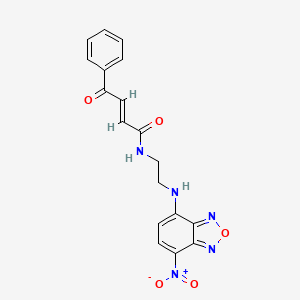
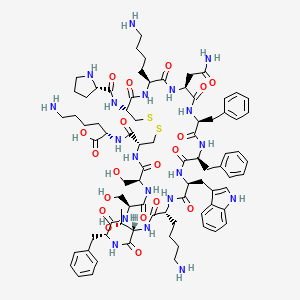
![N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine](/img/structure/B10857791.png)
